6-chloro-N,N-diethylpyridine-3-sulfonamide
Overview
Description
6-chloro-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a sulfonamide group at the 3rd position, with diethyl groups attached to the nitrogen atom of the sulfonamide. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of N,N-diethylpyridine-3-sulfonamide derivatives with various substituents at the 6th position.
Oxidation Reactions: Formation of 6-chloro-N,N-diethylpyridine-3-sulfonic acid.
Reduction Reactions: Formation of N,N-diethylpiperidine-3-sulfonamide.
Scientific Research Applications
6-chloro-N,N-diethylpyridine-3-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfonamide groups.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates or cofactors, thereby blocking the active site of the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
- 6-chloro-N,N-dimethylpyridine-3-sulfonamide
- 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide
- 6-chloro-N-cyclopropylpyridine-3-sulfonamide
Uniqueness
6-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of diethyl groups on the sulfonamide nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-N,N-diethylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWIMRJRWBVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368647 | |
Record name | 6-Chloro-N,N-diethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54864-87-8 | |
Record name | 6-Chloro-N,N-diethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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